Glycerol propoxylate-B-ethoxylate

Catalog No.
S3357289
CAS No.
9082-00-2
M.F
C8H22O7
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycerol propoxylate-B-ethoxylate

CAS Number

9082-00-2

Product Name

Glycerol propoxylate-B-ethoxylate

IUPAC Name

ethane-1,2-diol;propane-1,2-diol;propane-1,2,3-triol

Molecular Formula

C8H22O7

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C3H8O3.C3H8O2.C2H6O2/c4-1-3(6)2-5;1-3(5)2-4;3-1-2-4/h3-6H,1-2H2;3-5H,2H2,1H3;3-4H,1-2H2

InChI Key

VKVYTKULMKDWLP-UHFFFAOYSA-N

SMILES

CC(CO)O.C(CO)O.C(C(CO)O)O

Canonical SMILES

CC(CO)O.C(CO)O.C(C(CO)O)O

Solvent and Carrier:

  • Due to its ability to dissolve a wide range of substances, Polyglycol 15-200 is used as a solvent in various scientific experiments. Researchers utilize it to prepare solutions of biological molecules like proteins, enzymes, and DNA for further analysis.
  • Additionally, Polyglycol 15-200 serves as a carrier for hydrophobic drugs and other compounds that are poorly soluble in water. By encapsulating these compounds within its structure, Polyglycol 15-200 enhances their solubility and delivery in biological systems Source: American Chemical Society (ACS) - Poly(ethylene glycol) (PEG) Chemistry [ACS Publications: ].

Protein Research:

  • Polyglycol 15-200 plays a crucial role in protein research by facilitating protein purification techniques. It can selectively precipitate unwanted proteins while leaving the desired proteins in solution. This allows researchers to isolate and study specific proteins of interest )].
  • Furthermore, Polyglycol 15-200 can be used to modify proteins by attaching its molecule to specific sites on the protein structure. This process, known as PEGylation, can alter the protein's properties, such as improving its stability or targeting it to specific tissues in the body Source: ScienceDirect - PEGylation in protein and nanoparticle conjugates: structure and stability [ScienceDirect: ].

Drug Delivery Research:

  • In the field of drug delivery research, Polyglycol 15-200 is being explored for its potential to improve the bioavailability and efficacy of therapeutic drugs. As mentioned earlier, its ability to enhance solubility can be beneficial for delivering poorly soluble drugs.
  • Moreover, Polyglycol 15-200 can be used to create targeted drug delivery systems. By attaching targeting molecules to the Polyglycol 15-200 structure, researchers can design drug carriers that specifically deliver drugs to diseased cells )].

Glycerol propoxylate-B-ethoxylate is a polyether compound formed through the reaction of glycerol with ethylene oxide and propylene oxide. It has the molecular formula C8H22O7C_8H_{22}O_7 and a molecular weight of approximately 194.23 g/mol. This compound is characterized by its unique structure, which includes both ethylene and propylene oxide units, making it a block copolymer. It is known for its low volatility, with a vapor pressure of less than 0.3 mm Hg at 20 °C, and it exhibits a density of 1.02 g/mL at 25 °C .

Typical of polyether compounds. The primary reaction involved in its synthesis is the alkoxylation process, where glycerol reacts with ethylene oxide and propylene oxide under alkaline conditions. This process can continue until all available alkylene oxides are consumed, leading to the formation of ether linkages. The resulting product can be further modified or reacted with other chemicals to enhance its properties .

The synthesis of glycerol propoxylate-B-ethoxylate typically involves the following steps:

  • Preparation: Glycerol is mixed with ethylene oxide and propylene oxide in the presence of an alkaline catalyst.
  • Alkoxylation: The mixture undergoes alkoxylation, where successive units of ethylene and propylene oxides are added to the glycerol backbone.
  • Termination: The reaction is terminated by neutralizing the catalyst or by adding stabilizers to prevent further reactions.
  • Purification: The final product is purified to remove any unreacted monomers or by-products .

Glycerol propoxylate-B-ethoxylate finds diverse applications across various industries:

  • Cosmetics: Used as an emulsifier and thickening agent in creams and lotions.
  • Pharmaceuticals: Acts as a solubilizer for active ingredients.
  • Food Industry: Serves as an indirect additive in food contact substances.
  • Industrial Uses: Employed in manufacturing lubricants and surfactants due to its stability and low toxicity .

Glycerol propoxylate-B-ethoxylate shares similarities with several other polyether compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Glycerin EthoxylateC3H8O3Simple structure; primarily used as a humectant
Propylene GlycolC3H8O2Low viscosity; commonly used as a solvent
Polyethylene GlycolCnH2n+2On+1High molecular weight; used for drug delivery
Glycerol PropoxylateC3H8O3Similar structure but lacks ethylene oxide blocks

Glycerol propoxylate-B-ethoxylate stands out due to its unique block copolymer structure that combines both ethylene and propylene oxide units, providing enhanced properties such as improved emulsification and solubilization capabilities compared to simpler compounds like glycerin ethoxylate or propylene glycol .

Living radical polymerization (LRP) has revolutionized the synthesis of glycerol propoxylate-B-ethoxylate by enabling precise control over molecular weight and polydispersity. Unlike conventional free radical methods, LRP minimizes chain termination events, facilitating the creation of well-defined block structures.

Bimolecular Termination Dynamics in LRP Systems

Bimolecular termination—the recombination or disproportionation of propagating radicals—poses a significant challenge in achieving narrow molecular weight distributions. In LRP systems, chain transfer agents (CTAs) and mediators modulate termination kinetics by extending the lifetime of active species. For instance, reversible addition-fragmentation chain-transfer (RAFT) polymerization, as demonstrated in glycerol-acrylic biopolymers, suppresses gelation and ensures linear chain growth even in multifunctional systems. The use of xanthate-based CTAs delays the diffusion-controlled stage of polymerization, reducing premature termination and enabling molecular weights exceeding 1 MDa.

A comparative analysis of termination rates in LRP versus conventional systems reveals a threefold extension in propagation time, which correlates with enhanced binding capacities in cross-linked networks. This kinetic advantage is critical for synthesizing glycerol propoxylate-B-ethoxylate with consistent block lengths.

Activation–Deactivation Cycle Optimization for Narrow Polydispersity

The equilibrium between active and dormant species in LRP dictates polydispersity indices (PDI). For example, mediator-based systems, such as those employing alkoxyamine initiators, achieve PDIs below 1.2 by maintaining a steady concentration of propagating radicals. In one patented method, a mediator-to-initiator ratio of 1:20 ensures rapid deactivation, preventing chain runaway reactions.

The introduction of secondary hydroxyl groups during propoxylation further complicates the activation-deactivation equilibrium. Kinetic studies show that primary hydroxyls (from ethoxylation) exhibit higher reactivity toward alkoxide catalysts than secondary hydroxyls (from propoxylation), necessitating precise stoichiometric adjustments to preserve cycle efficiency.

Hyperbranched Polyol Architectures via Core-First Polymerization

Dendritic Growth from Glycerol Triol Initiators

Glycerol’s trifunctional hydroxyl groups serve as ideal initiators for constructing hyperbranched polyols through ring-opening multibranched polymerization (ROMBP). By leveraging glycerol’s primary hydroxyl reactivity, controlled propagation of PO and EO units generates dendritic architectures with low polydispersity (Đ < 1.5) and tunable molecular weights (5–50 kDa) [5]. The core-first approach involves deprotonating glycerol with sodium methoxide, followed by sequential addition of propylene carbonate (PC) or ethylene carbonate (EC) monomers at 150°C. This method yields polymers with a degree of branching (DB) of 0.66–0.67, as confirmed by 13C NMR analysis of linear (L), dendritic (D), and terminal (T) units [2].

The molecular formula HO(C3H6O)x(CH2CH2O)yCH[CH2(OCH2CH2)y(OC3H6)xOH]2 reflects the statistical incorporation of PO and EO blocks, with x and y determining hydrophobic-hydrophilic balance [1]. Dendritic growth reduces solution viscosity (1.063 g/mL at 25°C) compared to linear analogs, enhancing processability for ink-jet printing and UV-curable coatings [1] [4].

Post-Polymerization Modification with Bioactive Moieties

Hyperbranched polyols’ terminal hydroxyl groups enable covalent conjugation with bioactive moieties, such as peptides, sugars, or fluorescent tags. For example, azide-alkyne click chemistry has been employed to graft mannose units onto polyglycerol backbones, creating multivalent ligands for lectin binding. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis confirms precise functionalization, with molecular weights increasing proportionally to the number of grafted units (ΔMn ≈ 200–500 Da per modification) [2]. Transmission electron microscopy (TEM) reveals spherical nanostructures (10–50 nm diameter) when modified polyols are dispersed in aqueous media, indicating potential for targeted drug delivery [2].

Silane-Capped Derivatives for Crosslinkable Networks

Hydrolytic Stability Enhancement Strategies

Silane functionalization via triethoxysilylpropyl carbamate linkages significantly improves hydrolytic stability. By capping terminal hydroxyls with trimethoxysilane (TMS), water contact angles increase from 45° to 85°, reducing moisture absorption by 70% [4]. Accelerated aging tests (85°C, 85% RH) show that silane-capped derivatives retain 90% of initial tensile strength after 500 hours, compared to 40% for uncapped analogs. This stability arises from the formation of hydrophobic siloxane networks (Si–O–Si) during curing, which shield ester linkages from nucleophilic attack [3] [4].

Sol-Gel Transition Kinetics in Hybrid Materials

Incorporating glycerol propoxylate-B-ethoxylate into sol-gel systems tailors transition kinetics. At 20 wt% silane content, gelation occurs within 30 minutes at pH 4, driven by acid-catalyzed condensation of ethoxysilane groups. Rheological analysis identifies three regimes: (1) viscosity plateau (η ≈ 102 mPa·s) during induction, (2) rapid gelation (η > 104 mPa·s) at 60% conversion, and (3) viscoelastic solid formation (tan δ < 0.1) [4]. Hybrid films exhibit tunable pore sizes (5–50 nm), as measured by nitrogen adsorption, enabling applications in gas separation membranes.

Amphiphilic Graft Copolymers for Multi-Phase Systems

Micelle Formation Thresholds in Aqueous Media

Critical micelle concentrations (CMCs) depend on EO/PO ratios and molecular weight. For HO-(PO)15-(EO)20-glycerol, CMC decreases from 0.5 mg/mL to 0.1 mg/mL as PO content increases from 10% to 30%, due to enhanced hydrophobicity [1]. Dynamic light scattering (DLS) reveals micelle sizes of 20–100 nm, with polydispersity indices (PDI) < 0.2. At pH 7.4, anionic micelles (ζ-potential = −30 mV) exhibit 95% encapsulation efficiency for hydrophobic dyes, demonstrating potential for drug delivery [2].

Critical Packing Parameters for Nanostructure Design

The critical packing parameter (P = v/(a0l)), where v is hydrophobic volume, a0 is headgroup area, and l is chain length, dictates self-assembly morphology. For PO10-EO20 grafts, P = 0.5–0.7 favors vesicles, while P > 0.7 induces worm-like micelles. Small-angle X-ray scattering (SAXS) confirms transitions from spherical (q ≈ 0.1 Å−1) to lamellar (q ≈ 0.05 Å−1) phases at 40% PO content [5].

The foundation of polymerization kinetics for glycerol propoxylate-B-ethoxylate rests upon understanding how radical concentrations evolve over time during the polymerization process. The fundamental kinetic framework incorporates initiation, propagation, and termination steps, where the rate of initiation follows the expression Rᵢ = 2fkd[I], with f representing the initiator efficiency and kd denoting the decomposition rate constant [4] [5] [6].

The steady-state approximation provides a crucial simplification, assuming that the rate of radical formation equals the rate of radical termination. This leads to the expression for steady-state radical concentration: [M- ] = (fkd[I]/kt)^0.5, where kt represents the termination rate constant [4] [6] [7]. Under these conditions, the overall rate of polymerization becomes proportional to the square root of initiator concentration and linearly dependent on monomer concentration [7].

Compartmentalization Effects in Microemulsion Systems

Microemulsion polymerization systems exhibit unique kinetic behavior due to compartmentalization effects that significantly influence radical concentration dynamics. Research has demonstrated that compartmentalization in miniemulsion systems leads to complete isolation of droplets during polymerization, preventing mass transfer between phases [8] [9]. This phenomenon has profound implications for the polymerization of glycerol propoxylate-B-ethoxylate systems when conducted in dispersed media.

The compartmentalization effect manifests in several ways that directly impact time-dependent radical concentrations. When polymerization occurs within confined droplets, the probability of having multiple active radicals within a single compartment becomes limited by both particle volume and the number of polymer chains present [8]. This spatial restriction fundamentally alters the termination kinetics, as bimolecular termination events become less probable due to the reduced likelihood of radical encounters within individual compartments.

Experimental studies using attenuated total reflectance Fourier transform infrared spectroscopy have confirmed that droplets remain completely compartmentalized throughout the polymerization process [9]. When different monomer compositions are polymerized simultaneously in separate droplets, no detectable copolymer formation occurs, providing strong evidence for the absence of interparticle mass transfer. This behavior contrasts sharply with homogeneous polymerization systems where radical mobility is unrestricted.

The mathematical description of compartmentalized systems requires modification of the classical kinetic equations to account for the discrete nature of radical distribution. The rate of termination in compartmentalized systems deviates from the conventional kt[M- ]² relationship due to the confined space effect, where the effective termination rate becomes dependent on the compartment volume and the average number of radicals per compartment [8].

Rate Coefficient Determination via Pulsed Laser Techniques

Pulsed laser polymerization represents one of the most sophisticated experimental approaches for determining accurate rate coefficients in radical polymerization systems. This technique enables precise measurement of propagation rate constants by creating well-defined radical pulses at controlled time intervals [10] [11]. The fundamental principle relies on the relationship Ln = nkp[M]td, where Ln represents the chain length formed between consecutive laser pulses, kp is the propagation rate constant, [M] denotes monomer concentration, and td represents the dark time between pulses [10].

The implementation of pulsed laser techniques for glycerol propoxylate-B-ethoxylate systems requires careful consideration of several experimental parameters. High-frequency laser pulses at varying intensities enable systematic investigation of how pulse conditions affect the measured kinetic parameters [10]. The technique proves particularly valuable for acrylate-based systems, where chain transfer reactions can significantly influence the apparent rate coefficients.

Modern applications of pulsed laser polymerization have expanded beyond simple propagation rate constant determination to encompass comprehensive kinetic analysis. Research demonstrates that this technique can assess all important rate coefficients in acrylate radical polymerization, including initiation, propagation, and termination rate constants [11]. The method's strength lies in its ability to create reproducible initial conditions for each pulse, allowing for statistical analysis of multiple polymerization events.

The accuracy of rate coefficient determination depends critically on maintaining appropriate experimental conditions. Sufficiently short pulse intervals and low temperatures are recommended to minimize the influence of chain transfer reactions, which can distort the relationship between pulse parameters and chain length [10]. Temperature control becomes particularly important when studying thermally sensitive systems like glycerol propoxylate-B-ethoxylate.

Electron spin resonance quantification provides complementary information to the gel permeation chromatography analysis typically used in pulsed laser polymerization studies [10]. This combination of techniques enables simultaneous measurement of radical concentrations and polymer molecular weight distributions, providing a comprehensive picture of the polymerization kinetics.

Predictive Algorithms for Molecular Weight Distribution

The development of predictive algorithms for molecular weight distribution represents a critical advancement in understanding and controlling polymerization processes. For glycerol propoxylate-B-ethoxylate systems, these algorithms must account for the complex interplay between block copolymer architecture and kinetic parameters that govern chain growth and termination.

Theoretical modeling approaches have evolved to incorporate detailed kinetic descriptions of polymer initiation and propagation mechanisms [12]. These models successfully reproduce experimental molecular weight distributions with high fidelity by incorporating association and dissociation equilibria of living polymer chain ends. The simplification of kinetic models through effective propagation rate constants that vary with chain length enables practical implementation while maintaining accuracy [12].

Monte Carlo Simulations of Chain Transfer Events

Monte Carlo simulation methodology provides a powerful framework for modeling chain transfer events in polymerization systems. These stochastic approaches enable detailed tracking of individual polymer chains throughout the polymerization process, capturing the statistical nature of chain growth and transfer reactions [13] [14] [15].

The application of Monte Carlo methods to chain transfer analysis requires careful consideration of the various transfer mechanisms that can occur during polymerization. Reversible chain transfer represents a particularly complex scenario where polymer chains can undergo multiple transfer events, leading to reshuffling of polymer segments [14] [15]. This process significantly influences the final molecular weight distribution and polydispersity index.

Monte Carlo simulations of solution polymerization have been extensively validated against experimental data for various monomer systems [13]. These studies demonstrate that massive sets of simulations can determine optimal reaction rate coefficients that predict experimental behavior with excellent accuracy across wide temperature ranges. The computational approach enables systematic investigation of how different kinetic parameters influence the polymerization outcome.

For systems involving cyclization reactions, Monte Carlo methods reveal important insights into the contribution of intramolecular reactions to overall molecular weight distribution [15]. The simulations show that cyclization becomes significant primarily in polymerization systems with high equilibrium concentrations of cyclic oligomers, such as those encountered in ring-opening polymerizations at low initial monomer concentrations.

The implementation of Monte Carlo algorithms for chain transfer analysis involves tracking multiple reaction pathways simultaneously. Each simulation event represents a discrete reaction step, with probabilities determined by the relative magnitudes of rate constants for different reaction types. This approach naturally accounts for the stochastic nature of polymerization while providing statistically meaningful results through ensemble averaging.

Advanced Monte Carlo techniques have been developed for complex polymer architectures, including branched and non-linear systems [16]. These methods employ sophisticated chain connectivity-altering moves that maintain proper molecular architecture while enabling equilibration of both short and long-length scale characteristics. The application to H-shaped polyethylene demonstrates the potential for extending these approaches to other complex polymer systems.

Machine Learning Approaches to Reactivity Ratio Prediction

Machine learning methodologies have emerged as transformative tools for predicting reactivity ratios in copolymerization systems. The application of these approaches to glycerol propoxylate-B-ethoxylate synthesis enables more accurate prediction of polymer composition and sequence distribution based on monomer structures and reaction conditions [17] [18] [19].

Gradient-boosted decision trees and random forest algorithms have demonstrated exceptional performance in predicting both monomer conversion and molecular weight distributions [17] [18]. These algorithms excel at capturing the complex nonlinear relationships between reaction conditions and polymerization outcomes. The gradient-boosted approach achieves high accuracy in conversion prediction despite variations in polymerization kinetic parameters over time, while random forest regression successfully predicts entire molecular weight distributions without information loss.

Graph attention networks represent a particularly sophisticated approach to reactivity ratio prediction, incorporating molecular structure information directly into the machine learning framework [19]. The multi-input multi-output graph attention network architecture enables prediction of both reactivity ratios based on monomers' chemical structures. This approach combines multi-task learning with state-of-the-art graph neural networks to achieve interpretable predictions that capture chemical knowledge of polymerization reactions.

The implementation of machine learning models for reactivity ratio prediction requires careful consideration of feature representation and training data quality. Graph-based representations use up to thirteen different atom and bond features to characterize molecular environments, enabling the model to capture structural nuances that influence reactivity [19]. The attention mechanism operates at both atomic and molecular levels, allowing the model to learn chemical features across different length scales.

Transfer learning approaches have proven particularly valuable for enhancing predictive power when limited training data is available [18]. Deep neural network models trained on large datasets can be fine-tuned for specific polymerization systems, leveraging knowledge from related chemical systems to improve prediction accuracy. This approach demonstrates significant potential for practical applications where experimental data may be scarce.

The validation of machine learning predictions requires comprehensive comparison with experimental results across diverse chemical systems. SHAP value analysis provides insights into how different experimental conditions influence model predictions, enabling chemists to understand the underlying relationships captured by the algorithms [17] [18]. This interpretability is crucial for building confidence in machine learning-based predictions and guiding experimental design.

Thermodynamic Analysis of Phase Separation Boundaries

The thermodynamic behavior of glycerol propoxylate-B-ethoxylate systems involves complex phase separation phenomena that are critically important for understanding and controlling polymerization processes. These systems exhibit intricate phase behavior due to the presence of both hydrophobic propoxylate and hydrophilic ethoxylate segments within the same molecular structure [20] [21] [22].

Phase separation in polymer systems typically follows well-established thermodynamic principles, with the Gibbs free energy serving as the driving force for phase transitions. The critical parameters include temperature, concentration, and molecular interactions, which collectively determine whether the system exists in a single phase or undergoes separation into multiple phases [20] [22]. For glycerol propoxylate-B-ethoxylate, the amphiphilic nature of the molecule creates particularly rich phase behavior patterns.

Flory-Huggins Parameters for Propoxylate-Ethoxylate Blends

The Flory-Huggins interaction parameter χ serves as a fundamental descriptor of miscibility in polymer blend systems. For propoxylate-ethoxylate blends, accurate determination of this parameter requires sophisticated molecular modeling approaches that account for the complex interactions between chemically distinct segments [23].

Recent advances in molecular modeling have enabled precise calculation of Flory-Huggins parameters through implementation of Connolly volume normalization techniques [23]. This approach creates an interaction energy density that provides more accurate estimations for polymer miscibility compared to traditional experimental methods. The procedure involves normalizing interaction energies using molecular volumes enclosed by Connolly surfaces, yielding results that demonstrate superior accuracy in predicting phase behavior.

The determination of Flory-Huggins parameters for propoxylate-ethoxylate systems requires consideration of multiple factors that influence polymer-polymer interactions. The degree of ethoxylation and propoxylation significantly affects the parameter values, as does the overall molecular weight and block sequence distribution. Temperature dependence follows the typical relationship χ = A + B/T, where A and B are empirically determined constants specific to the particular polymer pair.

Experimental validation of computed Flory-Huggins parameters involves comparison with phase separation data obtained through various techniques, including cloud point measurements and light scattering studies. The accuracy of molecular modeling predictions has been demonstrated for several test systems, including blends of poly(epichlorohydrin) and poly(methyl acrylate), as well as polyethylene glycol and poly(methyl methacrylate) combinations [23].

The practical application of Flory-Huggins theory to propoxylate-ethoxylate blends requires careful consideration of the block copolymer nature of these materials. Unlike simple homopolymer blends, block copolymers can exhibit microphase separation on length scales much smaller than the overall phase separation observed in incompatible polymer mixtures. This complexity necessitates advanced theoretical treatments that account for both local and global phase behavior.

Cloud Point Modulation through Terminal Group Engineering

Cloud point phenomena in glycerol propoxylate-B-ethoxylate systems represent a critical aspect of their phase behavior that can be systematically controlled through terminal group modification. The cloud point temperature marks the onset of phase separation in aqueous solutions and serves as a key parameter for applications requiring temperature-responsive behavior [24] [25].

The relationship between molecular structure and cloud point behavior follows predictable patterns based on hydrophilic-lipophilic balance considerations. For alkyl ethoxylates, the cloud point correlates strongly with the degree of ethoxylation, with higher ethoxylate content generally leading to increased cloud point temperatures [24]. This relationship enables rational design of surfactant molecules with targeted phase transition temperatures.

Hydrophilic-lipophilic difference frameworks provide quantitative tools for predicting cloud point behavior [24]. These approaches incorporate multiple molecular descriptors, including characteristic curvature parameters, to establish correlations between molecular structure and phase transition temperatures. The framework successfully predicts cloud point temperatures for pure alkyl ethoxylates within approximately 5°C accuracy, demonstrating its practical utility for molecular design applications.

Terminal group engineering strategies for cloud point modulation involve systematic modification of polymer chain ends to alter their interaction with the aqueous environment. Narrow range ethoxylates demonstrate lower cloud points compared to standard ethoxylates with equivalent degrees of ethoxylation, primarily due to reduced concentrations of highly ethoxylated components [25]. This observation highlights the importance of molecular weight distribution in determining bulk phase behavior.

The effect of salt concentration on cloud point behavior provides additional opportunities for system optimization. Sodium chloride addition typically causes cloud point depression in ethoxylate systems, following predictable relationships that can be incorporated into design frameworks [24]. This salt effect enables fine-tuning of phase transition temperatures for specific application requirements.

Use Classification

EPA Safer Chemical Functional Use Classes -> Defoamers
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Mining (except oil and gas) and support activities
Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1): ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-19-2023

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